![molecular formula C18H19F3N6O8 B2466300 4,5-Bis(hydroxymethyl)-3-hydrazido-4,5-dihydroisoxazole-1(2,6-dinitro-4-trifluoromethylphenyl)piperid-4-one acetal CAS No. 303153-01-7](/img/structure/B2466300.png)
4,5-Bis(hydroxymethyl)-3-hydrazido-4,5-dihydroisoxazole-1(2,6-dinitro-4-trifluoromethylphenyl)piperid-4-one acetal
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Description
4,5-Bis(hydroxymethyl)-3-hydrazido-4,5-dihydroisoxazole-1(2,6-dinitro-4-trifluoromethylphenyl)piperid-4-one acetal is a useful research compound. Its molecular formula is C18H19F3N6O8 and its molecular weight is 504.379. The purity is usually 95%.
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Scientific Research Applications
Ring-Opening and Recyclization in Organic Synthesis
- Application : A study by Shaposhnikov et al. (2003) explored the interaction of 3,4-diacylfuroxans with hydroxylamine hydrochloride, leading to the formation of substituted 4,5-bis(hydroximino)-4,5-dihydroisoxazoles, relevant to the synthesis of complex organic compounds (Shaposhnikov et al., 2003).
Antimicrobial Activity of Derivatives
- Application : Metwally et al. (1995) investigated the behavior of hexahydrobenzodipyrazolones toward chloroacetylation, highlighting the antimicrobial activity of these derivatives (Metwally et al., 1995).
Synthesis of Formazans as Antimicrobial Agents
- Application : Sah et al. (2014) described the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showing potential as antimicrobial agents (Sah et al., 2014).
Conversion of Epoxy Alcohols
- Application : Marotta et al. (2001) developed a methodology for the one-pot direct conversion of 2,3-epoxy alcohols into enantiomerically pure 4-hydroxy-4,5-dihydroisoxazole 2-oxides, important in organic synthesis (Marotta et al., 2001).
Synthesis of Amino Sugars
- Application : Jäger & Schröter (1990) explored the synthesis of amino sugars via isoxazolines, such as D-allosamine, demonstrating applications in carbohydrate chemistry (Jäger & Schröter, 1990).
Antiprotozoal Activity
- Application : Ismail et al. (2008) studied bis-benzamidino imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines for their antiprotozoal activity, showcasing the potential of these compounds in treating protozoal infections (Ismail et al., 2008).
properties
IUPAC Name |
1'-[2,6-dinitro-4-(trifluoromethyl)phenyl]spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6O8/c19-18(20,21)9-5-11(26(29)30)15(12(6-9)27(31)32)25-3-1-17(2-4-25)33-7-10-13(8-34-17)35-24-14(10)16(28)23-22/h5-6,10,13H,1-4,7-8,22H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZPXGJAQKYLIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCC3C(CO2)ON=C3C(=O)NN)C4=C(C=C(C=C4[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Bis(hydroxymethyl)-3-hydrazido-4,5-dihydroisoxazole-1(2,6-dinitro-4-trifluoromethylphenyl)piperid-4-one acetal |
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